NQO1 Substrate Activity vs. PARP1 Inhibition
2-Methylsulfanyl-1H-quinazolin-4-one functions as an NQO1 substrate with IC₅₀ values ranging from 2,400 to 9,300 nM (2.4–9.3 µM) across seven human cancer cell lines (MCF7, HepG2, A549, HCT116, H522, H1299, H1650), indicating NQO1-mediated two-electron reduction [1]. In contrast, the closely related 2-mercaptoquinazolin-4-one (MC2050) is a micromolar PARP1 inhibitor with no reported NQO1 substrate activity, binding to the PARP1 catalytic domain as confirmed by X-ray crystallography (PDB 6XVW) [2]. This represents a complete target-class switch (oxidoreductase substrate vs. DNA repair enzyme inhibitor) driven solely by the 2-substituent (SCH₃ vs. SH).
| Evidence Dimension | NQO1 substrate activity (IC₅₀) vs. PARP1 inhibition |
|---|---|
| Target Compound Data | IC₅₀ 2,400–9,300 nM (NQO1 substrate, seven human cancer cell lines) |
| Comparator Or Baseline | 2-Mercaptoquinazolin-4-one (MC2050): micromolar PARP1 inhibitor; no NQO1 substrate activity reported |
| Quantified Difference | Complete target switch: NQO1 substrate → PARP1 inhibitor; >10-fold functional divergence |
| Conditions | NQO1-mediated two-electron reduction measured by cell growth inhibition in MCF7, HepG2, A549, HCT116, H522, H1299, H1650 cells |
Why This Matters
Procurement for NQO1-related research mandates the 2-methylthio derivative; the 2-mercapto analog is functionally irrelevant for this target.
- [1] BindingDB Entry BDBM50236855 (CHEMBL4102425). NQO1 substrate activity data for 2-methylsulfanyl-1H-quinazolin-4-one across seven human cancer cell lines. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236855 (accessed 2026-05-03). View Source
- [2] PDB Entry 6XVW. Catalytic domain of human PARP-1 in complex with MC2050. https://www.rcsb.org/structure/6XVW (accessed 2026-05-03). View Source
